Methyl 2-methyl-3,5-dinitrobenzoate
Description
Contextualization within Dinitrobenzoate Chemistry
Dinitrobenzoate compounds are a class of nitroaromatics that are subjects of extensive study due to the electron-withdrawing nature of the nitro groups, which significantly influences the chemical reactivity of the benzene (B151609) ring and its substituents. nih.govresearchgate.net The two nitro groups in dinitrobenzoates make the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution reactions. rsc.org
The reactivity of methyl 2-methyl-3,5-dinitrobenzoate is influenced by its specific substitution pattern. The presence of a methyl group at the ortho position relative to the ester can introduce steric effects that may modulate its reactivity compared to its unmethylated counterpart, methyl 3,5-dinitrobenzoate (B1224709). Kinetic studies on the reaction of methyl 3,5-dinitrobenzoate with hydroxide (B78521) ions have shown competition between nucleophilic attack at the carbonyl carbon and the aryl carbon. researchgate.net The addition of a methyl group in this compound can be expected to further influence these reaction pathways.
Significance in Advanced Organic Synthesis
The utility of this compound in advanced organic synthesis is primarily demonstrated through its role as a key intermediate. Its structural features, particularly the dinitro-substituted aromatic ring, make it a valuable precursor for the construction of more complex molecular architectures.
Research has shown that this compound is an important intermediate in the synthesis of various isocoumarins. nih.govresearchgate.net Isocoumarins are a class of natural products that exhibit a wide range of biological activities. The synthesis of these compounds often requires the use of specifically substituted aromatic precursors, and this compound serves this purpose effectively. nih.govresearchgate.net
Role as an Intermediate in Chemical Pathways
The primary documented role of this compound as an intermediate is in the multi-step synthesis of isocoumarins. nih.govresearchgate.net This compound is typically prepared from its corresponding carboxylic acid, 2-methyl-3,5-dinitrobenzoic acid, through an esterification reaction. researchgate.net
The synthesis of this compound is achieved by refluxing 2-methyl-3,5-dinitrobenzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. researchgate.net The resulting ester can then be further transformed in subsequent synthetic steps to yield the desired isocoumarin (B1212949) scaffold. nih.govresearchgate.net This transformation highlights the importance of the methyl ester group as a functional handle that can be manipulated in the course of a larger synthetic scheme.
Current Research Landscape and Future Directions
Current research involving dinitrobenzoate derivatives is quite active, with studies focusing on their potential applications in medicinal chemistry and materials science. For instance, various derivatives of 3,5-dinitrobenzoic acid have been synthesized and evaluated for their antifungal and 5-lipoxygenase inhibitory activities. nih.govnih.gov These studies suggest that the dinitrobenzoate core is a promising scaffold for the development of new therapeutic agents.
While direct research on the biological applications of this compound is not extensively documented, its role as a precursor to biologically active isocoumarins positions it as a compound of interest. nih.govresearchgate.net Future research could explore the synthesis of a broader range of isocoumarin analogues starting from this intermediate.
Furthermore, the field of organic synthesis is continually evolving, with a growing emphasis on green chemistry and novel synthetic methodologies. hansshodhsudha.com The development of more sustainable and efficient methods for the synthesis of dinitrobenzoates, such as microwave-assisted synthesis and electro-organic synthesis, represents a promising future direction. hansshodhsudha.comresearchgate.net These advanced techniques could potentially be applied to the synthesis of this compound and its derivatives, opening up new avenues for research and application.
Esterification Reactions for this compound Synthesis
The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-methyl-3,5-dinitrobenzoic acid. This reaction, a classic example of Fischer esterification, involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. nih.govmasterorganicchemistry.com
A typical laboratory procedure involves dissolving 2-methyl-3,5-dinitrobenzoic acid in methanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The solution is then refluxed for approximately 5 hours. nih.gov
| Reactant | Reagent/Catalyst | Conditions | Duration |
| 2-Methyl-3,5-dinitrobenzoic acid | Methanol (solvent), Sulfuric acid (catalyst) | Reflux | 5 hours |
This table presents a summary of the reaction conditions for the acid-catalyzed esterification. nih.gov
Thin Layer Chromatography (TLC) is a crucial technique for monitoring the progress of the esterification reaction. nih.govlibretexts.org It allows for the qualitative analysis of the reaction mixture over time to determine the consumption of the starting material and the formation of the product. sigmaaldrich.comresearchgate.net
To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material (2-methyl-3,5-dinitrobenzoic acid). libretexts.org The carboxylic acid starting material is more polar than the resulting ester product. Consequently, the ester, being less polar, will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane spotted with the reaction mixture. libretexts.org
| Compound | Relative Polarity | Expected Rf Value |
| 2-Methyl-3,5-dinitrobenzoic acid (Reactant) | High | Lower |
| This compound (Product) | Low | Higher |
This interactive table illustrates the expected TLC results based on the polarity of the reactant and product.
Upon completion of the esterification reaction, the crude product is typically isolated by cooling the reaction mixture and pouring it into ice or water, which causes the ester to precipitate. nih.govorgsyn.org The solid is then collected by filtration. nih.gov This crude product contains unreacted starting materials, byproducts, and residual catalyst, which must be removed.
Recrystallization is the primary method used to purify the crude this compound. nih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For the title compound, chloroform has been reported as an effective recrystallization solvent, yielding colorless needles of the purified product. nih.gov The process involves dissolving the crude solid in a minimal amount of hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving impurities behind in the solvent. youtube.com The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining impurities. chegg.com
Nitration of Precursor Compounds
The direct precursor, 2-methyl-3,5-dinitrobenzoic acid, is synthesized via the nitration of an aromatic starting material. nih.govbiosynth.com Nitration is an electrophilic aromatic substitution reaction where nitro groups (—NO₂) are introduced onto the aromatic ring. byjus.com
2-Methyl-3,5-dinitrobenzoic acid is prepared by the nitration of 2-methylbenzoic acid (o-toluic acid). nih.gov This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. beilstein-journals.org
The reaction involves the dropwise addition of nitric acid to an ice-chilled solution of o-toluic acid in sulfuric acid with constant stirring. nih.gov After the initial reaction, the mixture is stirred for an extended period and then refluxed to facilitate the introduction of the second nitro group. The reaction mixture is subsequently cooled and poured onto ice, causing the dinitrated product to precipitate. The solid is then filtered and washed with water to remove residual acids. nih.gov
| Reactant | Nitrating Agent | Reaction Temperature | Key Steps |
| 2-Methylbenzoic acid (o-toluic acid) | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | 0°C (initial), then Reflux (373 K) | 1. Dropwise addition of HNO₃ to reactant in H₂SO₄ at 0°C. 2. Stirring overnight at room temperature. 3. Refluxing for several hours. 4. Quenching on ice to precipitate the product. |
This table outlines the process for the selective nitration of 2-methylbenzoic acid. nih.gov
Nitration reactions are highly exothermic and can be hazardous if not properly controlled. byjus.com The heat generated can lead to an increase in the reaction rate, potentially causing a runaway reaction and the formation of undesired byproducts or explosive compounds. byjus.comstackexchange.com Therefore, effective temperature control is essential for both safety and selectivity. byjus.comgoogle.com
Several techniques are employed to manage the exothermicity of the nitration process:
Cooling: The reaction is typically performed in an ice bath to maintain a low temperature (e.g., below 6°C) during the addition of the nitrating agent. nih.govstackexchange.com
Slow Addition of Reagents: The nitrating agent is added slowly or dropwise to the substrate solution. This ensures that the heat generated is dissipated by the cooling system before it can accumulate. stackexchange.com
Efficient Stirring: Continuous and efficient stirring of the reaction mixture is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots. nih.gov
Continuous Flow Reactors: In industrial settings, continuous flow chemistry offers enhanced safety and control over nitration reactions. The small volume of microreactors and their high surface-area-to-volume ratio allow for highly efficient heat exchange, minimizing the risks associated with large-scale batch processing. beilstein-journals.orgewadirect.com
Synthetic Pathways to this compound and Its Precursors
The synthesis of this compound and its related dinitrobenzoate derivatives involves a series of specific chemical reactions and methodologies. These processes are crucial for producing these compounds, which serve as intermediates in the creation of more complex molecules like isoquinolones and various heterocyclic derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(9(12)17-2)3-6(10(13)14)4-8(5)11(15)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOMVMHVOAAAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395603 | |
| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-24-1 | |
| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Conformational Analysis
Advanced X-ray Crystallography of Methyl 2-Methyl-3,5-Dinitrobenzoate
The crystal structure of this compound, with the chemical formula C₉H₈N₂O₆, was elucidated to reveal its specific crystalline arrangement and molecular geometry. nih.gov This analysis is fundamental to understanding the compound's solid-state behavior and intermolecular interactions.
Crystallographic analysis demonstrated that this compound crystallizes in the orthorhombic system. nih.gov The space group was determined to be P2₁2₁2₁, which is a non-centrosymmetric chiral space group. nist.gov
The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions were determined at a temperature of 296 K. The Z-value, which represents the number of formula units per unit cell, is 4. nih.gov
| Parameter | Value |
|---|---|
| a (Å) | 6.7948 (5) |
| b (Å) | 8.8478 (8) |
| c (Å) | 17.3539 (17) |
| Volume (ų) | 1043.30 (16) |
| Z-value | 4 |
The molecule's conformation is characterized by the orientation of its substituent groups relative to the benzene (B151609) ring. The benzene ring itself is planar. nih.gov The methyl ester group is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.002 Å. nih.govresearchgate.net However, this ester group is not coplanar with the benzene ring, exhibiting a significant twist. nist.gov
The two nitro groups also display distinct orientations relative to the benzene ring. One nitro group is nearly coplanar, while the other is substantially twisted out of the plane. The dihedral angle is the angle between two intersecting planes, and these values are crucial for defining the molecule's three-dimensional shape. nih.govnist.gov
| Planes | Dihedral Angle (°) |
|---|---|
| Benzene Ring / Methyl Ester Group | 24.27 (16) |
| Benzene Ring / Nitro Group 1 | 4.2 (5) |
| Benzene Ring / Nitro Group 2 | 60.21 (11) |
| Nitro Group 1 / Nitro Group 2 | 63.24 (25) |
The crystal packing of this compound is stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.net These interactions link adjacent molecules, forming zigzag polymeric chains within the crystal lattice. nih.govnist.govnih.gov A specific interaction occurs between a hydrogen atom of the ester's methyl group (C9) and a carbonyl oxygen atom (O2) of a neighboring molecule. nih.gov The geometry of this hydrogen bond is detailed in the table below. nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C9—H9C···O2ⁱ | 0.96 | 2.56 | 3.353 (4) | 140 |
Symmetry code: (i) x-1/2, -y+3/2, -z
In the crystallographic refinement of this compound, there was no significant disorder reported for the nitro groups or the methyl hydrogen atoms. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model, a standard procedure where the positional parameters of the hydrogen atoms are coupled to the heavier atoms to which they are bonded. nih.gov
Spectroscopic Characterization Techniques
While the molecular structure of this compound has been definitively established by X-ray crystallography, detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra are not extensively reported in the primary literature. However, the synthesis of the compound was monitored using Thin-Layer Chromatography (TLC), a chromatographic technique used to follow the progress of a reaction and confirm the formation of the product. nih.gov
Computational Structural Analysis
While specific DFT computational studies for geometry optimization were not found, the precise molecular geometry has been determined experimentally through single-crystal X-ray diffraction, which provides the optimized solid-state structure of the molecule. nih.gov
The crystal structure of this compound (C₉H₈N₂O₆) reveals significant conformational details. The benzene ring is planar, as expected. The methyl ester group is nearly planar, with a root-mean-square deviation of 0.002 Å, but it is not coplanar with the benzene ring. nih.gov Instead, it is oriented at a dihedral angle of 24.27(16)° with respect to the ring. nih.gov
The two nitro groups also exhibit distinct spatial orientations relative to the benzene ring. One nitro group is nearly coplanar with the ring, having a small dihedral angle of 4.2(5)°, while the other is significantly twisted out of the plane, with a dihedral angle of 60.21(11)°. nih.gov The dihedral angle between the two nitro groups themselves is 63.24(25)°. nih.gov This twisted conformation is a result of steric hindrance between the ortho-methyl group and the adjacent nitro group.
Table 1: Selected Dihedral Angles for this compound
| Groups Involved | Dihedral Angle (°) |
|---|---|
| Benzene Ring / Methyl Ester Group | 24.27(16) |
| Benzene Ring / Nitro Group 1 | 4.2(5) |
| Benzene Ring / Nitro Group 2 | 60.21(11) |
| Nitro Group 1 / Nitro Group 2 | 63.24(25) |
Data sourced from Tahir et al. (2010). nih.gov
A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. Such an analysis would provide detailed insights into the electronic structure, including hyperconjugative interactions, charge delocalization, and the nature of the chemical bonds within the molecule.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mulliken Population Analysis
A detailed Mulliken population analysis, which calculates the partial atomic charges on each atom in the molecule, for this compound is not available in the reviewed scientific literature. While studies on related compounds such as 3,5-dinitrobenzoic acid have utilized this type of analysis, specific charge distribution data for the title compound has not been published. nih.gov
HOMO-LUMO Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, including the energy gap between them, has not been detailed in the available scientific literature. Such analyses are crucial for understanding the chemical reactivity and electronic properties of a molecule, but specific energy values for this compound have not been reported. nih.govresearchgate.net
Computational Modeling of Molecular Conformations
The three-dimensional conformation of this compound has been elucidated through single-crystal X-ray diffraction studies. nih.govnih.govresearchgate.net These findings provide precise data on the spatial arrangement of its constituent atoms and functional groups.
The core of the molecule, the benzene ring, is planar. nih.gov The attached methyl ester and nitro groups, however, are twisted out of this plane to varying degrees. The methyl ester group itself is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.002 Å. nih.govnih.govresearchgate.net It is oriented at a significant dihedral angle of 24.27° with respect to the benzene ring. nih.govnih.govresearchgate.net
The two nitro groups also exhibit distinct orientations relative to the benzene ring. One nitro group is nearly coplanar with the ring, displaying a small dihedral angle of 4.2°. nih.govnih.govresearchgate.net In contrast, the second nitro group is twisted significantly out of the plane, with a large dihedral angle of 60.21°. nih.govnih.govresearchgate.net The dihedral angle between the two nitro groups themselves is 63.24°. nih.gov In the crystal structure, the molecules are stabilized by C—H⋯O interactions, which link them into zigzag chains. nih.govnih.govresearchgate.net
| Functional Group Pair | Dihedral Angle (°) |
|---|---|
| Benzene Ring / Methyl Ester Group | 24.27 |
| Benzene Ring / Nitro Group 1 | 4.2 |
| Benzene Ring / Nitro Group 2 | 60.21 |
| Nitro Group 1 / Nitro Group 2 | 63.24 |
Reactivity and Mechanistic Investigations
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a primary pathway for the transformation of Methyl 2-methyl-3,5-dinitrobenzoate. This multi-step addition-elimination mechanism involves the initial attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of a leaving group. researchgate.net The structure of this compound, with its nitro groups and ester functionality, presents multiple sites for nucleophilic interaction.
The reaction of dinitrobenzoates with hydroxide (B78521) ions serves as a classic example of SNAr, often involving competitive attack at different electrophilic centers. In the case of the related compound, methyl 3,5-dinitrobenzoate (B1224709), studies in dimethyl sulphoxide (DMSO)–water mixtures show that hydroxide ions can attack both the aromatic ring and the carbonyl carbon of the ester group. rsc.org When methyl 3,5-dinitrobenzoate is treated with aqueous sodium hydroxide in DMSO, the solution immediately develops an intense red color. ed.gov This is characteristic of the formation of a stable Meisenheimer complex, resulting from the hydroxide ion attacking an unsubstituted, yet activated, carbon position on the aromatic ring. ed.gov
The reaction of methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions provides further insight. Kinetic and equilibrium data indicate a complex reaction pathway where the final product, 4-hydroxy-3,5-dinitrobenzoate, is formed predominantly through initial hydroxide attack at the carbonyl group, followed by a slower attack at the ring carbon bearing the chlorine atom. rsc.org
A key feature of the reactivity of esters of dinitrobenzoic acids is the competition between nucleophilic attack at the ester's carbonyl carbon (leading to hydrolysis) and attack at an activated aryl carbon (SNAr). rsc.org For methyl 3,5-dinitrobenzoate and its analogues, both pathways are observed with hydroxide ions.
The initial, rapid formation of a colored Meisenheimer complex signifies attack at the aryl carbon. ed.gov However, saponification (hydrolysis) via attack at the carbonyl carbon also occurs, leading to the corresponding carboxylate salt as the final thermodynamic product. ed.gov The relative rates of these competitive reactions are highly dependent on the solvent composition. Increasing the proportion of dipolar aprotic solvent like DMSO in DMSO-water mixtures is found to favor attack at the aryl carbon over the carbonyl carbon. rsc.org This is attributed to the enhanced reactivity of the 'bare' hydroxide ion in DMSO-rich media, which preferentially attacks the 'softer' aryl carbon center.
The solvent plays a critical role in governing the rates and mechanisms of SNAr reactions involving dinitrobenzoates. google.comrsc.org The ability of the solvent to solvate the reactants and, more importantly, the charged transition states and intermediates, can lead to dramatic changes in reactivity. researchgate.net
In alkanol solvents like methanol (B129727), the reaction kinetics are significantly influenced by the solvent's ability to form hydrogen bonds. nih.gov For the related compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, kinetic studies of its reaction with amines in methanol have been conducted. researchgate.net The second-order rate constants for the aminodechlorination at the C-2 position were determined at various temperatures.
| Temperature (°C) | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) |
|---|---|
| 25 | 1.58 |
| 30 | 2.25 |
| 35 | 2.86 |
| 40 | 4.01 |
| 45 | 5.33 |
Protic solvents such as methanol can solvate the anionic nucleophile through hydrogen bonding, which can stabilize the nucleophile in its ground state and potentially increase the activation energy of the reaction compared to aprotic solvents. nih.gov However, they can also stabilize the charged Meisenheimer intermediate, complicating kinetic predictions. This dual role highlights the complexity of alkanol solvation in SNAr reactions.
In non-polar solvents like benzene (B151609), the solvation of charged species is poor. This generally disfavors reactions that proceed through charged intermediates, like the SNAr mechanism. Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine in benzene show markedly different rate constants compared to methanol, underscoring the profound influence of the solvent environment. researchgate.net
| Solvent | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) |
|---|---|
| Methanol | 1.58 |
| Benzene | 17.0 |
Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known to significantly accelerate SNAr reactions. rsc.orgacsgcipr.org This is primarily because they are poor solvators of anions (the nucleophiles) while effectively solvating cations. This leaves the nucleophile in a high-energy, "bare" state, making it more reactive. researchgate.net The transition state and the Meisenheimer complex, which are large and charge-delocalized anions, are better stabilized by the polarizability of these solvents than by specific hydrogen bonding.
In the reaction of dinitrobenzoates with hydroxide, the rate of attack at the aryl carbon is markedly enhanced as the mole fraction of DMSO increases in DMSO-water mixtures. rsc.org This is a direct consequence of the desolvation of the hydroxide ion, which increases its chemical potential and reactivity, favoring the SNAr pathway over carbonyl attack. rsc.org The analysis of reactions in mixed solvent systems, such as MeOH–Me₂SO, reveals that the rate constant can be influenced by preferential solvation of the solutes and by strong hydrogen-bonding interactions between the co-solvents themselves. nih.gov
Solvent Effects on Reaction Kinetics and Mechanisms
Reduction Reactions of Nitro Groups
The nitro groups are often the most reactive sites in this compound, readily undergoing reduction under various conditions. This transformation is a cornerstone of synthetic pathways that utilize this compound.
Conversion to Amino Groups
The reduction of the two nitro groups on the aromatic ring to their corresponding amino groups is a fundamental and widely used transformation. This conversion dramatically alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro substituents into strongly electron-donating amino groups. numberanalytics.com This change from a deactivated to a highly activated ring opens up pathways for different subsequent reactions. numberanalytics.com
The general transformation can be represented as follows:
General Reaction: Reduction of Nitro Groups
| Reactant | Product |
|---|
Common laboratory methods for this reduction include the use of metals in acidic media. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for converting nitroarenes to anilines. numberanalytics.com Another prevalent method is catalytic hydrogenation. numberanalytics.com
The reduction can proceed stepwise, potentially allowing for the selective reduction of one nitro group to form a nitro-amino intermediate before the second group is reduced. However, achieving high selectivity can be challenging. The process typically involves the formation of nitroso and hydroxylamino intermediates en route to the final amino product. masterorganicchemistry.com
Catalytic Hydrogenation with Palladium
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. numberanalytics.com Palladium, often supported on carbon (Pd/C), is a highly effective catalyst for this transformation. libretexts.org The reaction is typically carried out under an atmosphere of hydrogen gas (H₂).
The process involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. On the catalyst surface, the H-H bond of hydrogen is cleaved, and the hydrogen atoms are added across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amino group and water as a byproduct.
This method is often preferred due to its high efficiency and the fact that the catalyst can be recovered and reused. libretexts.org The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to control the rate of the reaction.
Reaction Conditions for Catalytic Hydrogenation
| Catalyst | Reagent | Solvent (Typical) | Product |
|---|
Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions.
Acidic and Basic Hydrolysis of Ester Group
The methyl ester group can be cleaved through hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible, and an equilibrium is established. To drive the reaction to completion, it is often necessary to use a large excess of water.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. A hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. This reaction is generally more efficient than acid-catalyzed hydrolysis because the resulting carboxylate ion is deprotonated under basic conditions, shifting the equilibrium entirely towards the products. libretexts.org In the case of dinitro-substituted benzoates like methyl 3,5-dinitrobenzoate, the reaction with aqueous sodium hydroxide can lead to the formation of intensely colored Meisenheimer complexes as stable intermediates before the final hydrolysis product is formed. aiinmr.comunwisdom.org
Formation of 2-Methyl-3,5-dinitrobenzoic Acid
The hydrolysis of this compound directly yields 2-Methyl-3,5-dinitrobenzoic acid. msu.edu This reaction is essentially the reverse of the esterification process used to synthesize the title compound from its corresponding carboxylic acid and methanol. msu.edu
The synthesis of this compound is achieved by refluxing 2-methyl-3,5-dinitrobenzoic acid in methanol with a catalytic amount of sulfuric acid. msu.edu Consequently, the hydrolysis reaction can be driven by applying Le Chatelier's principle, for instance, by using a large excess of water or by removing the methanol as it is formed.
Hydrolysis Reaction
| Reactant | Conditions | Product |
|---|
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The feasibility of such reactions is heavily influenced by the substituents already present on the ring.
The benzene ring in this compound is substituted with three electron-withdrawing groups: two nitro groups (-NO₂) and a methyl ester group (-COOCH₃). Both nitro and ester groups are powerful deactivating groups, meaning they withdraw electron density from the aromatic ring. This deactivation makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. aiinmr.com
A single nitro substituent can decrease the rate of electrophilic substitution by a factor of approximately a million. aiinmr.com With three strong deactivating groups present, the aromatic ring of this compound is extremely deactivated. Consequently, further electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are highly disfavored and would require exceptionally harsh reaction conditions, if they proceed at all. Under standard EAS conditions, no reaction is generally expected. The primary effect of these groups is to direct any potential, albeit unlikely, substitution to the meta positions relative to themselves.
Mechanistic Studies of Biological Interactions
While comprehensive mechanistic studies on this compound are not extensively documented in publicly available literature, existing research points to its role as a biologically active molecule and a key intermediate in the synthesis of other bioactive compounds. It has been identified as a natural toxin produced by the fungus Phoma herbarum and has demonstrated herbicidal properties, showing a greater inhibitory effect on the roots of weeds than on the shoots nyxxb.cn.
Furthermore, the compound serves as a chemical precursor in the synthesis of molecules with therapeutic potential. It is used as a starting material in the creation of CD73 inhibitors, which are investigated for cancer therapy, and in the synthesis of certain kinase inhibitors google.comgoogle.com. Its role as a synthetic intermediate for isocoumarins is also noteworthy, as isocoumarins are a class of compounds recognized for a wide range of biological activities, including antimicrobial effects researchgate.net.
Multi-target Antifungal Mechanisms
Direct studies confirming the multi-target antifungal mechanisms of this compound are not available. However, research on closely related dinitrobenzoate esters provides significant insights into the potential mechanisms of this class of compounds. Studies on methyl 3,5-dinitrobenzoate (MDNB), an analogue lacking the 2-methyl group, suggest a multi-target mechanism of action against Candida albicans nih.govnih.gov. Similarly, a broader study on various 3,5-dinitrobenzoate derivatives found that their antifungal activity is linked to multiple cellular processes researcher.life.
These findings for analogous compounds suggest that dinitrobenzoate esters can interfere with several biological pathways in fungi simultaneously, which can be an advantage in overcoming drug resistance. The primary antifungal activities for these related compounds are summarized in the table below.
| Compound | Target Organism(s) | Observed Antifungal Activity | Source(s) |
| Methyl 3,5-dinitrobenzoate | Candida albicans | Inhibited growth with MIC values of 0.27–1.10 mM; molecular modeling indicated a multi-target mechanism. | nih.govnih.gov |
| Ethyl 3,5-dinitrobenzoate | C. albicans, C. krusei, C. tropicalis | Exhibited potent fungicidal activity; MIC against C. albicans was 0.52 mM. | researcher.life |
| n-Propyl 3,5-dinitrobenzoate | Candida spp. | Showed significant fungicidal activity, though slightly less potent than the ethyl ester. | researcher.life |
This interactive table summarizes the antifungal properties of compounds analogous to this compound. These mechanisms have not been directly confirmed for this compound.
Membrane Disruption and Ergosterol (B1671047) Synthesis Inhibition
The specific effects of this compound on fungal cell membranes and ergosterol synthesis have not been reported. However, investigations into its structural analogues indicate that interaction with the fungal cell membrane is a likely mechanism of action for this class of compounds. For instance, studies on ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate revealed a mechanism that involves the fungal cell membrane researcher.life.
Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs. Research on ethyl 3,5-dinitrobenzoate, an analogue of the target compound, showed that its minimum inhibitory concentration (MIC) increased in the presence of exogenous ergosterol, suggesting its antifungal action may involve interference with ergosterol in the fungal membrane nih.gov. Conversely, a study on methyl 3,5-dinitrobenzoate (MDNB) found that its MIC was not affected by the addition of ergosterol, indicating its primary mechanism may not be direct binding to membrane ergosterol nih.gov. These differing results among close analogues highlight the need for direct studies on this compound to elucidate its specific interactions.
Enzyme Inhibition Studies
There is no direct evidence from published studies that this compound itself functions as an enzyme inhibitor. Its primary role in this context has been as a reactant or intermediate in the chemical synthesis of compounds designed to inhibit specific enzymes. For example, it has been used in the synthesis of novel inhibitors of CD73, an enzyme implicated in tumor immune evasion google.com. It is also listed as a reactant in the preparation of certain kinase inhibitors google.com.
While not a direct inhibitor in these cases, its observed herbicidal activity against weeds implies that it likely inhibits one or more crucial enzyme systems within the target plants nyxxb.cn. However, the specific plant enzymes that are inhibited by this compound have not been identified in the available literature.
Advanced Applications in Chemical Sciences
Medicinal Chemistry and Pharmacological Potential
Methyl 2-methyl-3,5-dinitrobenzoate and its structural analogs are subjects of scientific investigation for their potential biological activities. The presence of nitro groups on the benzene (B151609) ring is often associated with antimicrobial and other pharmacological effects.
Antifungal Activity against Fungal Strains (e.g., Candida albicans)
Research has highlighted the antifungal properties of dinitrobenzoate esters, particularly against opportunistic pathogens like Candida albicans, a common cause of candidiasis. Studies on the closely related compound, methyl 3,5-dinitrobenzoate (B1224709) (MDNB), have demonstrated notable activity.
The antifungal efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.
A study evaluating free methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion (MDNB-NE) against various strains of Candida albicans found that both forms inhibited the growth of all tested strains, with MIC values ranging from 0.27 to 1.10 mM. nih.gov For instance, against the standard strain C. albicans ATCC 90028, both MDNB and its nanoemulsion showed an MIC of 1.10 mM. nih.gov The MFC values indicated a fungicidal effect against several strains. nih.gov The ratio of MFC to MIC helps determine whether a compound is fungicidal (typically a ratio of ≤ 4) or fungistatic. For MDNB-NE, the MFC against C. albicans ATCC 90028 was 1.10 mM, demonstrating a more effective fungicidal action compared to the free MDNB, which had an MFC of 2.21 mM against the same strain. nih.gov
Table 1: MIC and MFC Values of MDNB and MDNB-NE against Candida albicans Strains
| Strain | Compound | MIC (mM) | MFC (mM) | MFC/MIC Ratio |
|---|---|---|---|---|
| C. albicans ATCC 90028 | MDNB | 1.10 | 2.21 | 2 |
| C. albicans ATCC 90028 | MDNB-NE | 1.10 | 1.10 | 1 |
| C. albicans PLA1 | MDNB | 0.27 | 1.10 | 4.07 |
| C. albicans PLA1 | MDNB-NE | 0.27 | 1.10 | 4.07 |
| C. albicans PLA5 | MDNB | 0.55 | 1.10 | 2 |
| C. albicans PLA5 | MDNB-NE | 0.55 | 1.10 | 2 |
| C. albicans PLA15 | MDNB | 0.55 | 1.10 | 2 |
| C. albicans PLA15 | MDNB-NE | 0.55 | 1.10 | 2 |
Data sourced from a study on methyl 3,5 dinitrobenzoate. nih.gov
To improve the delivery and effectiveness of antifungal agents, researchers have explored nanoformulations. A nanoemulsion of methyl 3,5-dinitrobenzoate (MDNB-NE) was developed and shown to have a droplet size of approximately 181.16 nm. nih.govnih.gov This formulation maintained or, in some cases, enhanced the antifungal activity of the parent compound. nih.gov For example, the nanoemulsion of MDNB was more effective than the free compound against C. albicans ATCC 90028, as indicated by a lower MFC value. nih.gov The use of nanoemulsions represents a strategic approach to increase the antimicrobial activity of nitro compounds. nih.gov
Antitumor and Anticancer Research
While nitroaromatic compounds are a class of molecules often investigated for potential anticancer properties, specific research on the antitumor activity of this compound is not extensively documented in available literature. ontosight.ai However, related research on other complex benzoate (B1203000) derivatives shows promise in this area. For instance, a different compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule-targeting agent that exhibits significant toxicity against breast cancer cell lines and has demonstrated anti-tumor effects in animal models. oncotarget.com Such studies on structurally different, yet functionally relevant molecules, suggest that the broader class of substituted benzoates warrants further investigation in oncology.
Reagent in Pharmaceutical Synthesis
This compound serves as a valuable intermediate in organic synthesis. It has been specifically identified as a precursor for the synthesis of various isocoumarins. nih.gov The synthesis of the compound itself involves the esterification of 2-methyl-3,5-dinitrobenzoic acid using methanol (B129727) with sulfuric acid as a catalyst. nih.gov Its role as a building block is crucial for creating more complex molecules with potential biological activities. ontosight.ai
Role in Diagnostic Assays (e.g., Creatinine (B1669602) Quantification)
A significant application of the related compound, methyl 3,5-dinitrobenzoate, has been found in clinical diagnostics, specifically in the quantification of serum creatinine. nih.gov A method was developed using methyl-3,5-dinitrobenzoate in a reagent system with tetramethylammonium (B1211777) hydroxide (B78521) in 50% methyl sulfoxide. nih.gov This assay showed excellent correlation with traditional alkaline picrate (B76445) methods but with improved specificity and less susceptibility to known interfering agents. nih.govoup.com The method is noted for its sensitivity, reagent stability, and precision, making it a viable alternative for routine clinical applications. nih.govpsu.edu Further research led to the development of a fluorometric assay for creatinine using 3,5-dinitrobenzoate, which can also employ methyl-3,5-dinitrobenzoate as a reagent, offering high sensitivity and specificity. nih.gov
Table 2: Comparison of Creatinine Assay Methods
| Feature | Methyl-3,5-dinitrobenzoate Method | Alkaline Picrate Method |
|---|---|---|
| Principle | Reaction with dinitrobenzoate in methyl sulfoxide | Reaction with picric acid in alkaline solution |
| Interference | Less susceptible to known interfering agents | Susceptible to various interfering agents |
| Specificity | Higher | Lower |
| Precision (CV) | Day-to-day: 2.9-3.8%, Within-day: 1.5-2.1% | Variable, can be affected by interferences |
Materials Science and Optoelectronics
Extensive research has been conducted to determine the applications of this compound in materials science and optoelectronics. However, based on a thorough review of scientific literature, there is currently no available data on its non-linear optical (NLO) properties, its use in proton transfer complexes for optical applications, or its second harmonic generation (SHG) efficiency.
Non-linear Optical (NLO) Properties
There is no information available in the current scientific literature regarding the non-linear optical properties of this compound.
Proton Transfer Complexes for Optical Applications
Scientific literature does not currently contain studies or data on the formation or application of proton transfer complexes involving this compound for optical purposes.
Second Harmonic Generation (SHG) Efficiency
There are no published studies that measure or report on the second harmonic generation (SHG) efficiency of this compound.
Intermediate in Complex Molecule Synthesis
This compound serves as a significant intermediate in the synthesis of complex organic molecules, particularly in the creation of bioactive heterocyclic compounds. echemi.comnih.gov Its structural features make it a valuable precursor for constructing more elaborate molecular frameworks.
Precursor for Isocoumarin (B1212949) Synthesis
The synthesis of the parent acid, 2-methyl-3,5-dinitrobenzoic acid, involves the nitration of 2-methylbenzoic acid. The subsequent esterification with methanol in the presence of a sulfuric acid catalyst yields this compound. nih.gov
| Reaction Stage | Compound | Role |
| Starting Material | 2-methylbenzoic acid | Initial reactant |
| Intermediate | 2-methyl-3,5-dinitrobenzoic acid | Precursor to the ester |
| Target Intermediate | This compound | Precursor for isocoumarin synthesis |
| Intermediate | Substituted homophthalic acid | Key building block for isocoumarins |
| Final Product Class | Isocoumarins | Bioactive compounds |
Role in Synthesis of Other Bioactive Compounds
The utility of this compound extends to the synthesis of various bioactive compounds, primarily through its role as a precursor to isocoumarins. echemi.comresearchgate.net Isocoumarins themselves are a class of secondary metabolites that exhibit a wide range of biological activities. researchgate.net By providing a synthetic route to the isocoumarin scaffold, this compound is indirectly involved in the generation of molecules with potential therapeutic applications. echemi.comresearchgate.net
Chemical Sensing and Analytical Methodologies
Use in 3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars
Current scientific literature does not support the use of this compound in the 3,5-Dinitrosalicylic Acid (DNS) assay for reducing sugars. The standard DNS assay specifically utilizes 3,5-Dinitrosalicylic acid as the primary reagent. nih.govwikipedia.org
The DNS assay is a colorimetric method used to quantify the concentration of reducing sugars. reading.ac.uk The principle of the assay involves the reaction of 3,5-Dinitrosalicylic acid with a reducing sugar under alkaline conditions and heat. nih.gov In this reaction, the aldehyde or ketone functional group of the reducing sugar is oxidized, while the nitro group (NO₂) on the 3,5-Dinitrosalicylic acid is reduced to an amino group (NH₂), forming 3-amino-5-nitrosalicylic acid. wikipedia.org This product, 3-amino-5-nitrosalicylic acid, has a distinct reddish-brown color and strongly absorbs light at a wavelength of 540 nm. wikipedia.orgyoutube.com The intensity of the color produced is directly proportional to the concentration of reducing sugar in the sample, which can be measured using a spectrophotometer. youtube.com
Derivatives and Analogs: Structure Activity Relationships
Systematic Modification of the Ester Group
The length of the alkyl chain in the ester group of dinitrobenzoate derivatives can have a significant impact on their biological activity. While specific studies on the biological activity of a homologous series of 2-methyl-3,5-dinitrobenzoate esters are not extensively documented, general principles observed in related classes of compounds can provide valuable insights. For instance, in various antimicrobial agents, the biological activity is often dependent on the lipophilicity conferred by the alkyl chain.
Research on other aromatic esters has demonstrated that increasing the alkyl chain length can enhance antimicrobial and antifungal activities up to a certain point. libretexts.org This is often attributed to a more favorable interaction with and disruption of microbial cell membranes. Typically, optimal activity is observed with medium-length alkyl chains (approximately C6 to C14). libretexts.orgquora.com For example, a study on (R)-3-Hydroxybutyric alkyl esters showed that antibacterial and antifungal properties peaked with a hexyl (C6) ester. libretexts.org Beyond an optimal length, a further increase in the alkyl chain can lead to a decrease in activity, possibly due to reduced water solubility or steric hindrance that prevents effective interaction with biological targets. quora.com It is plausible that a similar trend would be observed for esters of 2-methyl-3,5-dinitrobenzoic acid.
Table 1: Effect of Alkyl Chain Length on Antimicrobial Activity of (R)-3-Hydroxybutyric Alkyl Esters
| Alkyl Chain Length | MIC against A. niger (mg/mL) |
|---|---|
| C1 | >15 |
| C2 | 7.81 |
| C3 | 3.91 |
| C4 | 1.95 |
| C5 | 0.98 |
| C6 | 0.49 |
| C7 | 0.98 |
| C8 | 1.95 |
Data derived from a study on (R)-3-Hydroxybutyric alkyl esters, illustrating the general principle of an optimal alkyl chain length for biological activity. libretexts.org
The synthesis of esters from 2-methyl-3,5-dinitrobenzoic acid is subject to steric hindrance due to the presence of the methyl group at the ortho position to the carboxylic acid. This "ortho effect" can influence the rate of esterification. The methyl group can sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid, potentially requiring more forcing reaction conditions or specialized catalysts to achieve high yields. nih.gov
This steric hindrance becomes more pronounced with bulkier alcohols. For example, the esterification of 2-methyl-3,5-dinitrobenzoic acid with methanol (B129727) to form methyl 2-methyl-3,5-dinitrobenzoate is likely to be more facile than the reaction with a more sterically demanding alcohol like tert-butanol. The presence of ortho-substituents can force the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can affect the electronic properties and reactivity of the molecule. nih.govnih.gov
Positional Isomers and their Reactivity Profiles
The reactivity of methyl dinitrobenzoate isomers is significantly influenced by the positions of the methyl and nitro groups on the benzene ring. These substituents exert both electronic and steric effects that can alter the reactivity of the ester group and the aromatic ring itself.
The primary difference between methyl 3,5-dinitrobenzoate (B1224709) and this compound is the presence of the ortho-methyl group in the latter. This methyl group introduces significant steric strain, which has been confirmed by crystal structure analysis. In this compound, the methyl ester group is twisted out of the plane of the benzene ring by a dihedral angle of 24.27°. nih.govrsc.org One of the nitro groups is also significantly twisted with respect to the ring. nih.govrsc.org In contrast, methyl 3,5-dinitrobenzoate, lacking the ortho-substituent, would be expected to have a more planar conformation, allowing for better resonance delocalization between the ester group, the nitro groups, and the aromatic ring.
This steric hindrance in this compound can affect its reactivity in several ways. For reactions involving the ester group, such as hydrolysis, the steric bulk of the ortho-methyl group can hinder the approach of a nucleophile. nih.gov For reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr), the electronic and steric environment is also altered. While the methyl group is weakly electron-donating, its primary influence in this crowded molecule is likely steric. Both molecules are highly activated towards SNAr due to the two electron-withdrawing nitro groups.
Table 2: Comparison of Structural Features of Dinitrobenzoate Isomers
| Compound | Presence of Ortho-Methyl Group | Dihedral Angle (Ester Group vs. Benzene Ring) | Expected Relative Reactivity in Ester Hydrolysis |
|---|---|---|---|
| Methyl 3,5-Dinitrobenzoate | No | Close to 0° (more planar) | Higher |
| This compound | Yes | 24.27° nih.govrsc.org | Lower |
Methyl 2,3-dinitrobenzoate presents a different substitution pattern, with two adjacent nitro groups, one of which is ortho to the methyl ester group. This arrangement leads to significant steric and electronic consequences.
The nitro group at the 2-position exerts a strong ortho effect, similar to the methyl group in the target compound, but with the added powerful electron-withdrawing nature of the nitro group. This ortho-nitro group will sterically hinder reactions at the ester carbonyl group even more significantly than an ortho-methyl group. The adjacent nitro group at the 3-position further contributes to the electron deficiency of the aromatic ring.
In terms of reactivity, the two adjacent nitro groups create a highly electron-poor region on the aromatic ring, making it susceptible to nucleophilic attack. However, the steric crowding from the ester group and the two bulky nitro groups in close proximity would likely direct incoming nucleophiles to other positions on the ring in an SNAr reaction, assuming a suitable leaving group is present. The hydrolysis of the ester would be significantly retarded due to the steric hindrance from the ortho-nitro group.
Alterations to Nitro Group Positions
The positions of the electron-withdrawing nitro groups on the benzene ring are critical in determining the reactivity of the molecule, particularly in nucleophilic aromatic substitution reactions. The nitro groups activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex).
The activating effect is most pronounced when the nitro groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance. quora.com When a nitro group is in the meta position relative to the reaction site, it can only exert an electron-withdrawing inductive effect, which is less effective at stabilizing the intermediate. quora.com
In the context of this compound, the nitro groups are meta to each other and are positioned to activate the carbons at positions 2, 4, and 6. If a potential leaving group were present at one of these positions, the molecule would be highly reactive towards nucleophilic substitution. For example, in methyl 4-chloro-3,5-dinitrobenzoate, the chlorine atom is readily displaced by nucleophiles due to the strong activation by the two meta-disposed nitro groups. Shifting the nitro groups to other positions, such as in a hypothetical methyl 2-methyl-2,4-dinitrobenzoate, would change which positions on the ring are most activated for SNAr and would also alter the steric environment around the ester and methyl groups.
Influence on Electronic Effects and Reactivity
The reactivity of this compound is significantly influenced by the electronic properties of its constituent groups. The benzene ring is substituted with two nitro groups and a methyl ester group, each exerting distinct electronic effects that modulate the electron density distribution across the aromatic system and influence its susceptibility to chemical reactions. numberanalytics.comucalgary.ca
The nitro group (-NO2) is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. numberanalytics.comlasalle.edu The resonance effect delocalizes the π-electrons of the aromatic ring onto the nitro group, creating regions of positive charge (electron deficiency) at the ortho and para positions relative to the nitro groups. The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the ring through the sigma bonds. In this compound, the two nitro groups at the 3 and 5 positions strongly deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution. numberanalytics.comquora.com
Introduction of Other Functional Groups
The introduction of different functional groups onto the basic scaffold of this compound can lead to a diverse array of derivatives with altered physicochemical properties and reactivity profiles. These modifications are crucial for fine-tuning the molecule for specific applications and for probing structure-activity relationships.
Hydroxyl, Halogen, and Amide Substitutions
The synthesis of derivatives of this compound can be achieved through various chemical transformations. While specific examples for the direct substitution on this compound are not extensively documented in the provided search results, the chemistry of the parent compound, 3,5-dinitrobenzoic acid, and related structures provides a basis for understanding potential derivatizations. hansshodhsudha.comresearchgate.netacs.orgwikipedia.org
Hydroxyl Substitution: The introduction of a hydroxyl (-OH) group onto the aromatic ring of a dinitrobenzoate derivative would significantly alter its properties. A hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its strong electron-donating resonance effect. However, in the context of a highly deactivated ring like that of a dinitrobenzoate, its introduction would likely proceed through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen. The presence of a hydroxyl group introduces the possibility of forming phenoxides and ethers, further expanding the range of possible derivatives.
Halogen Substitution: Halogen atoms (F, Cl, Br, I) are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. lasalle.edu However, in nucleophilic aromatic substitution reactions, halogens can act as good leaving groups. researchgate.net The synthesis of halogenated dinitrobenzoate derivatives can be achieved through various methods, including the direct halogenation of less deactivated precursors or through Sandmeyer-type reactions on amino-derivatives. Halogenated derivatives are valuable as synthetic intermediates for introducing other functional groups via substitution reactions. scbt.comnih.gov
Amide Substitutions: The ester functionality of this compound can be converted to an amide (-CONH2, -CONHR, -CONR2) through reaction with ammonia (B1221849) or primary/secondary amines. This transformation replaces the ester linkage with a more robust amide bond. The synthesis of dinitrobenzamides is a common strategy in the development of various biologically active compounds. nih.govnih.gov The properties of the resulting amide would depend on the nature of the substituents on the nitrogen atom.
Impact on Polarity, Hydrogen Bonding, and Solubility
The introduction of hydroxyl, halogen, and amide groups has a profound impact on the polarity, hydrogen bonding capabilities, and solubility of the resulting derivatives.
| Functional Group | Effect on Polarity | Hydrogen Bonding | Effect on Solubility |
| Hydroxyl (-OH) | Increases polarity | Can act as both a hydrogen bond donor and acceptor. | Generally increases solubility in polar solvents like water, especially if the hydroxyl group can deprotonate to form a more soluble salt. |
| Halogen (-F, -Cl, -Br, -I) | Increases polarity, with the effect decreasing down the group. | Generally weak hydrogen bond acceptors. | The effect on solubility is variable. While polarity is increased, the increase in molecular weight and van der Waals forces can sometimes decrease solubility in certain solvents. |
| Amide (-CONH2) | Significantly increases polarity. | The N-H protons are good hydrogen bond donors, and the carbonyl oxygen is a good hydrogen bond acceptor. | Generally increases solubility in polar solvents that can engage in hydrogen bonding. |
Hydrogen Bonding: The ability to form hydrogen bonds is dramatically altered with these substitutions. The parent ester, this compound, can only act as a hydrogen bond acceptor through its oxygen atoms. nih.govnih.gov In contrast, a hydroxyl derivative can both donate and accept hydrogen bonds, leading to stronger intermolecular interactions. nih.govnih.gov Similarly, primary and secondary amides are excellent hydrogen bond donors and acceptors. These interactions can influence the crystal packing and melting points of the compounds. quora.compsu.edu
Solubility: The solubility of the derivatives is a direct consequence of the changes in polarity and hydrogen bonding capacity. Generally, functional groups that increase polarity and the ability to form hydrogen bonds with solvent molecules will increase solubility in polar solvents like water and alcohols. Conversely, these changes may decrease solubility in nonpolar solvents. The interplay of these factors allows for the tailoring of solubility properties for specific applications.
Environmental and Safety Considerations in Research Contexts
Degradation Pathways and Environmental Fate
The environmental fate of Methyl 2-methyl-3,5-dinitrobenzoate is primarily governed by the chemical characteristics of its nitroaromatic structure. While specific degradation studies on this exact compound are not extensively available in peer-reviewed literature, its environmental behavior can be inferred from research on analogous nitroaromatic compounds, such as dinitrotoluene (DNT) and dinitroanisole (DNAN).
The presence of multiple nitro groups on the aromatic ring significantly influences the compound's stability and resistance to degradation. nih.gov The strong electron-withdrawing nature of nitro groups, combined with the inherent stability of the benzene (B151609) ring, makes nitroaromatic compounds generally resistant to oxidative degradation. nih.gov This recalcitrance is a hallmark of this class of chemicals and contributes to their potential persistence in the environment. nih.gov
Key processes that are expected to influence the environmental fate of this compound include:
Biodegradation: The most probable biological degradation pathway involves the reduction of the nitro groups under anaerobic conditions. nih.gov Studies on the related compound 2,4-dinitroanisole (B92663) (DNAN) show that anaerobic microbial consortia can reduce the nitro groups to amino groups, forming compounds like 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. nih.gov This reductive pathway is a critical first step, as the resulting amino derivatives are typically more amenable to further degradation. However, these transformation products can also bind more strongly and irreversibly to soil organic matter, which can decrease their bioavailability. nih.gov
Abiotic Degradation:
Photolysis: Sunlight may play a role in the degradation of this compound. For instance, the photolysis of DNAN in aqueous solutions leads to the formation of intermediates like 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.gov It is plausible that this compound could undergo similar photochemical transformations.
Hydrolysis: Under typical environmental pH conditions, hydrolysis of the ester group or the nitroaromatic system is generally considered a slow or insignificant process for related compounds like DNAN. nih.gov
Sorption: Like other nitroaromatic compounds, this compound is expected to adsorb to soil and sediment. This process is largely dependent on the soil's organic carbon and clay content. researchgate.net The successive replacement of nitro groups with amino groups during degradation tends to enhance this sorption to soil particles. nih.gov
The extensive use of various nitroaromatic compounds in industries such as explosives and dyes has led to environmental contamination of soil and groundwater, highlighting their potential for persistence. nih.gov
Table 1: Predicted Environmental Fate Processes for this compound (based on analogous compounds)
| Process | Expected Significance | Primary Transformation Products (Analogues) | Reference |
|---|---|---|---|
| Aerobic Biodegradation | Low | N/A | nih.gov |
| Anaerobic Biodegradation | High | Amino-substituted benzoates | nih.gov |
| Photolysis | Moderate | Hydroxylated and denitrated phenols | nih.gov |
| Hydrolysis | Low | 2-methyl-3,5-dinitrobenzoic acid, Methanol (B129727) | nih.gov |
| Sorption to Soil/Sediment | High | Parent compound and degradation products | researchgate.net |
Safety Protocols for Handling Nitro-Substituted Compounds
Handling this compound and other nitro-substituted aromatic compounds in a research laboratory setting requires strict adherence to safety protocols due to their potential hazards, which include toxicity and thermal instability. iloencyclopaedia.orgacs.org Pure organic nitro compounds can decompose exothermically at high temperatures, with the potential for violent or explosive reactions. acs.org The presence of impurities or mixing with other chemicals can lower their thermal stability. acs.org
An effective safety program involves robust engineering controls, appropriate personal protective equipment (PPE), and stringent handling procedures. iloencyclopaedia.org
Engineering Controls:
Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors. fishersci.comchemicalbook.com
Enclosed Systems: For processes involving larger quantities or heating, totally enclosed systems are preferred to prevent any release into the work environment. iloencyclopaedia.org
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling nitroaromatic compounds. echemi.com
| PPE Type | Specification | Purpose | Reference |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and dust. | fishersci.com |
| Skin Protection | Impervious gloves (e.g., nitrile) and protective clothing. Flame-resistant lab coat is recommended. | Prevents skin contact, as many nitro-compounds are readily absorbed through the skin. | iloencyclopaedia.orgechemi.comsigmaaldrich.com |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particle filter may be required if dust cannot be controlled at the source. Not typically needed under normal fume hood use. | Prevents inhalation of airborne particles. | fishersci.com |
Handling and Storage:
Handling: Avoid the formation of dust during handling. fishersci.nl Do not eat, drink, or smoke in the laboratory area. sigmaaldrich.com Wash hands thoroughly after handling the substance. sigmaaldrich.com Keep the compound away from heat, sparks, and open flames. fishersci.com Chemical reduction processes should be carefully controlled, adding the nitro compound in small increments to avoid overheating. iloencyclopaedia.org
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comfishersci.nl Keep away from incompatible materials such as strong bases and oxidizing agents. iloencyclopaedia.org Aromatic nitro compounds may react explosively in the presence of a base like sodium hydroxide (B78521). noaa.gov
Accidental Release and Disposal:
Spills: In case of a spill, evacuate the area. chemicalbook.com Avoid generating dust. fishersci.nl Sweep up the spilled solid material and place it into a suitable, labeled container for disposal. fishersci.com Prevent the substance from entering drains or waterways. echemi.comsigmaaldrich.com
Disposal: Dispose of waste materials and empty containers at an approved waste disposal facility, in accordance with all local, regional, and national regulations. sigmaaldrich.com
First Aid Measures:
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms occur. | fishersci.comchemicalbook.com |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove all contaminated clothing. Get medical attention if irritation or other symptoms develop. | chemicalbook.comsigmaaldrich.com |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | fishersci.com |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately. | echemi.comsigmaaldrich.com |
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for Methyl 2-methyl-3,5-dinitrobenzoate, and how are critical reaction parameters controlled?
- Methodological Answer : The compound is synthesized via acid-catalyzed esterification of 2-methyl-3,5-dinitrobenzoic acid with methanol. Key parameters include:
- Catalyst : Concentrated H₂SO₄ (5 mL per 1 g substrate) to drive esterification.
- Reaction Time : 5 hours under reflux to ensure complete conversion.
- Purification : Recrystallization from CHCl₃ yields 69.3% pure crystals. Reaction progress is monitored by TLC to confirm completion .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methyl ester protons (~3.9 ppm for OCH₃) and aromatic protons influenced by nitro groups.
- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and 1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- Mass Spectrometry : Molecular ion peak at m/z 240.17 (C₉H₈N₂O₆) confirms molecular weight .
Q. How can recrystallization conditions be optimized to improve crystal quality for X-ray analysis?
- Methodological Answer : Slow cooling of the reaction mixture in MeOH yields colorless needles (0.30 × 0.10 × 0.09 mm). CHCl₃ is preferred for recrystallization due to its moderate polarity, which promotes ordered crystal growth. Crystal quality is validated by low R-factor (0.041) and high data-to-parameter ratio (9.7) in refinement .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular packing and conformational details of this compound?
- Methodological Answer :
- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect 1510 reflections at 296 K, applying multi-scan absorption correction (SADABS) for Tₘᵢₙ/Tₘₐₓ = 0.985/0.986.
- Structure Solution : SHELXS-97 for direct methods. Refinement via SHELXL-97 with riding H-atoms (Uᵢₛₒ = 1.2–1.5×Uₑq(C)).
- Key Findings : Planar ester group (r.m.s. deviation = 0.002 Å) and nitro group dihedral angles (4.22°–60.21°) relative to the benzene ring. Zigzag chains form via C–H···O interactions (2.50–2.60 Å) .
Q. What challenges arise during structural refinement, particularly in handling disordered regions or weak diffraction data?
- Methodological Answer :
- Disorder Management : Apply restraints to thermal parameters for overlapping atoms. For weak data (I < 2σ(I)), use high-resolution cutoff (θ = 28.3°) and merge Friedel pairs to improve completeness.
- Validation : Check for residual electron density peaks (Δρmax = 0.16 eÅ⁻³) and validate geometry via PLATON. R-factors (R₁ = 0.041, wR₂ = 0.097) and goodness-of-fit (S = 1.02) ensure reliability .
Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?
- Methodological Answer :
- Interaction Analysis : C–H···O hydrogen bonds (2.50–2.60 Å) between ester oxygens and aromatic hydrogens create zigzag polymeric chains.
- Thermal Stability : Assess via differential scanning calorimetry (DSC). The planar nitro groups enhance π-π stacking (3.5–4.0 Å), contributing to a high melting point (~125–127°C for analogs) .
Q. Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electrostatic potential surfaces. Nitro groups at C3/C5 create electron-deficient regions, directing nucleophilic attack to the ester carbonyl.
- Experimental Validation : Compare computed activation energies with kinetic data from reactions with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
